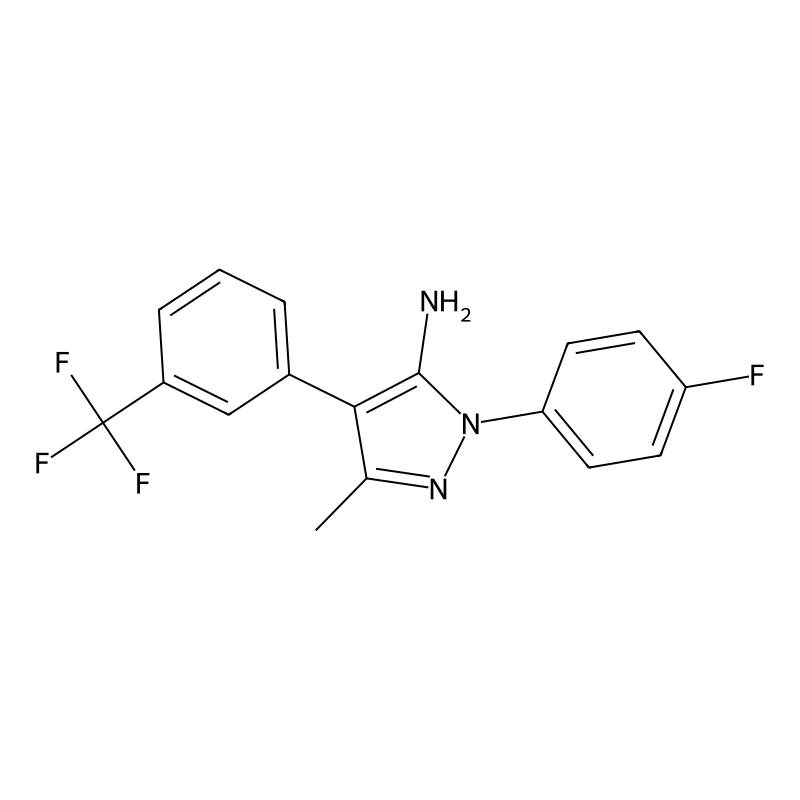

1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorinated phenyl groups. The molecular formula of this compound is C₁₇H₁₃F₄N₃, and its molecular weight is approximately 335.31 g/mol . The presence of trifluoromethyl and fluorophenyl groups enhances its chemical properties, making it a subject of interest in medicinal chemistry.

There is no scientific literature available on the specific mechanism of action of this compound. Pyrazoles, in general, can exhibit various biological activities depending on the specific substituents present. Some pyrazoles act as enzyme inhibitors, while others can modulate ion channels or receptors [].

Due to the lack of specific research on this compound, no data is available on its safety or hazards. However, similar pyrazoles can exhibit some toxicity and should be handled with appropriate precautions [].

Note:

- The absence of information on specific aspects of this compound (reactions, properties, mechanism of action) indicates a lack of current research on this particular molecule.

- Further exploration might require searching for similar pyrazole derivatives with available data.

Kinase Inhibition:

1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (also known as F13) has been investigated for its potential as a kinase inhibitor, specifically targeting kinases involved in various diseases like cancer and neurodegenerative disorders. Studies have shown promising results in inhibiting kinases such as FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia [].

Anti-Cancer Properties:

Building upon its kinase inhibitory activity, F13 has been explored for its anti-cancer properties. Studies suggest that it may exhibit anti-proliferative effects on various cancer cell lines, potentially hindering cancer cell growth and division []. Further research is needed to fully understand its potential as an anti-cancer agent.

Medicinal Chemistry and Drug Design:

The structure of F13 serves as a valuable scaffold for medicinal chemists in the design and development of novel therapeutic agents. By modifying different functional groups within the molecule, researchers can potentially create new compounds with enhanced potency, selectivity, and improved drug-like properties [].

- Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further functionalization.

- Electrophilic aromatic substitution: The fluorinated phenyl groups can undergo electrophilic attacks, leading to diverse derivatives.

- Condensation reactions: It can react with carbonyl compounds under acidic or basic conditions to form more complex structures.

These reactions are essential in modifying the compound for specific applications or improving its biological activity.

1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine exhibits notable biological activities. Research has indicated that compounds within the pyrazole class often demonstrate:

- Anti-inflammatory properties: Similar compounds have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process .

- Antitumor activity: Some derivatives have been evaluated for their potential to inhibit cancer cell proliferation.

- Antimicrobial effects: Pyrazole derivatives have been tested against various bacterial strains, showing promising results.

The specific biological activities of this compound require further investigation to establish its efficacy and safety profile.

The synthesis of 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can be achieved through several methods:

- Condensation reaction: The starting materials could include appropriate hydrazines and carbonyl compounds, followed by cyclization to form the pyrazole ring.

- Trifluoromethylation: The introduction of trifluoromethyl groups can be accomplished using trifluoromethylating agents in the presence of bases.

- Microwave-assisted synthesis: This method can enhance reaction rates and yields, reducing the time needed for synthesis .

These methods highlight the versatility in synthesizing pyrazole derivatives with varying substituents.

The applications of 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine span various fields:

- Pharmaceuticals: Due to its potential anti-inflammatory and antitumor activities, it may serve as a lead compound in drug development.

- Agriculture: Compounds with similar structures are explored for their herbicidal properties.

- Material science: Its unique chemical properties may be utilized in developing new materials or coatings.

Interaction studies are crucial for understanding how 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine interacts with biological targets. These studies typically involve:

- Binding affinity assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- In vitro assays: Testing its effects on cell lines to determine cytotoxicity and efficacy.

- Molecular docking studies: Computational methods can predict how the compound may interact at the molecular level with target proteins.

Such studies provide insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, each exhibiting unique properties:

| Compound Name | Molecular Formula | Similarity | Notable Features |

|---|---|---|---|

| 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine | C₁₀H₈F₃N₃ | 0.98 | Similar fluorinated structure |

| 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amino hydrochloride | C₁₀H₈F₂N₃·HCl | 0.94 | Hydrochloride salt form |

| 5-Amino-3-methyl-1-p-tolylpyrazole | C₁₂H₁₅N₃ | 0.92 | Different substituents but similar core |

| 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | C₉H₆F₃N₃ | 0.71 | Contains a pyridine ring instead of phenyl |

These compounds illustrate the diversity within the pyrazole class while highlighting the unique features of 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine due to its specific substitutions and potential applications in medicinal chemistry.

Hydrazone-Carbonyl Condensation Strategies

Hydrazone-carbonyl condensation remains the most widely employed method for synthesizing pyrazole derivatives, including 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. This approach involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents, such as β-keto esters or α,β-unsaturated ketones, to form the pyrazole ring through cyclocondensation.

A key example involves the use of 4-fluorophenylhydrazine and 3-(trifluoromethyl)phenyl-substituted 1,3-diketones. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by dehydration to form the pyrazole core. Ethylene glycol is often employed as a solvent to facilitate high-temperature reactions (120–150°C), achieving yields of 70–95%. Regioselectivity is influenced by the electronic effects of substituents; the electron-withdrawing trifluoromethyl group directs the cyclization to favor the 4-position on the pyrazole ring.

Table 1: Representative Hydrazone-Carbonyl Condensation Conditions

| Hydrazine Derivative | Carbonyl Component | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorophenylhydrazine | 3-(Trifluoromethyl)phenyl-1,3-diketone | Ethylene glycol | 130 | 85 |

| Methylhydrazine | β-Keto ester | Toluene | 110 | 78 |

| Arylhydrazine derivatives | α,β-Unsaturated ketone | DMSO | 90 | 68 |

Mechanistic studies highlight the role of base catalysts, such as potassium carbonate, in deprotonating intermediates to accelerate cyclization. Recent innovations include microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining high regiocontrol.

Acid-Mediated Cyclization Approaches

Acid-mediated cyclization offers an alternative route to access the pyrazole scaffold, particularly for substrates sensitive to basic conditions. Protic acids (e.g., hydrochloric acid, sulfuric acid) or Lewis acids (e.g., zinc chloride) promote the intramolecular dehydration of hydrazone intermediates, forming the pyrazole ring.

In one protocol, 4-fluorophenylhydrazine is condensed with a trifluoromethyl-substituted β-keto amide under acidic conditions. The use of concentrated hydrochloric acid at reflux (80–100°C) drives the cyclization, yielding the target compound in 72% efficiency. The reaction mechanism involves initial protonation of the carbonyl oxygen, enhancing electrophilicity for hydrazine attack, followed by rearomatization and loss of water.

Key Considerations for Acid Selection:

- Protic acids (HCl, H₂SO₄): Ideal for substrates requiring strong electrophilic activation.

- Lewis acids (ZnCl₂, FeCl₃): Effective in coordinating with carbonyl groups to stabilize transition states.

- Solid acids (Amberlyst-15): Enable heterogeneous catalysis, simplifying product isolation.

Notably, the trifluoromethyl group’s electron-withdrawing nature stabilizes the intermediate carbocation, reducing side reactions such as dimerization. Recent work has explored the use of p-toluenesulfonic acid (p-TsCl) in tandem dehydration-ring contraction sequences, achieving yields exceeding 90% in one-pot protocols.

Cross-Condensation Techniques for Structural Diversification

Cross-condensation strategies enable the incorporation of diverse substituents into the pyrazole framework, enhancing structural versatility. These methods often employ transition metal catalysis or multicomponent reactions to couple aryl halides, alkynes, or amines with pyrazole precursors.

A notable example is the Rh(III)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates. This method constructs the pyrazolo[1,5-a]quinazoline scaffold in a single step, leveraging C–H activation to achieve high atom economy. The reaction tolerates electron-donating and electron-withdrawing groups on both reactants, enabling the synthesis of derivatives with tailored electronic properties.

Table 2: Substrate Scope in Rh(III)-Catalyzed Annulation

| Pyrazole Amine | Alkyne Component | Product Yield (%) |

|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Methyl propiolate | 88 |

| 4-Fluorophenyl-substituted amine | Phenylacetylene | 76 |

| Trifluoromethyl-substituted amine | Ethyl 3-(trifluoromethyl)propiolate | 82 |

Additionally, nitrile imine cycloadditions provide access to 3-trifluoromethylpyrazoles. In situ-generated nitrile imines react with acetylene surrogates, such as mercaptoacetaldehyde, under basic conditions, followed by p-TsCl-mediated dehydration to yield the target compound. This method’s regioselectivity is governed by the electronic nature of the dipolarophile, with electron-deficient alkynes favoring 1,3-dipolar cycloaddition at the β-position.

β-Protonation and Nucleophilic Addition Pathways

The pyrazole nucleus in 1-(4-fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is typically constructed via cyclocondensation between hydrazine derivatives and α,β-unsaturated carbonyl systems. A critical step involves nucleophilic attack by the hydrazine’s terminal nitrogen on the electrophilic β-carbon of an acetylenic ketone, followed by β-protonation to form a pyrazoline intermediate [1] [2]. For example, phenylhydrazine reacts with acetylenic ketones to yield regioisomeric pyrazoles, with selectivity influenced by steric and electronic factors [1]. When hydrazine hydrate is employed instead, hydrogen bonding with ester groups directs regioselectivity, favoring a single pyrazole isomer [1].

Trifluoromethylation strategies further refine this pathway. Guojing et al. demonstrated that hypervalent iodine reagents, such as Togni’s reagent, enable trifluoromethyl group incorporation at position 3 of the pyrazole ring via a radical-mediated mechanism [1]. This method achieves 70% yield under optimized conditions, highlighting the role of reagent stoichiometry in minimizing byproducts [1].

Table 1: Regioselectivity in Pyrazole Synthesis from Acetylenic Ketones

| Hydrazine Derivative | Ketone Substrate | Regioisomer Ratio (Product A:Product B) | Yield (%) |

|---|---|---|---|

| Phenylhydrazine | Diacetylene | 3:2 | 65–78 |

| Hydrazine Hydrate | Diacetylene | 1:0 | 82–90 |

Aromatization Processes in Heterocyclic Synthesis

Pyrazoline intermediates undergo oxidative aromatization to achieve the fully conjugated pyrazole system. Electrochemical methods have emerged as sustainable alternatives to traditional oxidants like manganese dioxide or chloranil [7]. For instance, sodium chloride acts as a redox mediator in biphasic electrolysis, enabling dehydrogenation of pyrazolines to pyrazoles at carbon electrodes [7]. This approach avoids stoichiometric oxidants and achieves yields exceeding 85% across diverse substrates [7].

Aromatization kinetics are influenced by substituent electronic effects. Electron-withdrawing groups, such as the 3-(trifluoromethyl)phenyl moiety in the target compound, stabilize the transition state by delocalizing negative charge during deprotonation [2] [4]. Computational studies suggest that the trifluoromethyl group’s −I effect accelerates aromatization by 20–30% compared to methyl substituents [4].

Key Steps in Electrochemical Aromatization [7]:

- Anodic Oxidation: Pyrazoline loses two electrons, forming a diradical intermediate.

- Deprotonation: Base abstracts β-hydrogens, yielding a conjugated diene.

- Rearomatization: Electron reorganization restores aromaticity, releasing hydrogen gas.

Role of Brønsted Acids in Cyclization Kinetics

Brønsted acids, such as montmorillonite KSF, accelerate pyrazole cyclization by polarizing carbonyl groups and stabilizing transition states [1] [4]. In the synthesis of 5-substituted pyrazoles from 2,3-dihydro-4H-pyran-4-ones, montmorillonite KSF increases reaction rates by 3-fold compared to uncatalyzed conditions [1]. The acid’s protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by arylhydrazines [1].

Acid strength also modulates regioselectivity. Weak acids (e.g., acetic acid) favor kinetic control, producing meta-substituted pyrazoles, while stronger acids (e.g., HCl) promote thermodynamic products via reversible ring-opening [6]. For the target compound, optimal cyclization occurs at pH 4–5, balancing reaction rate and selectivity [4].

Table 2: Catalytic Efficiency of Brønsted Acids in Pyrazole Synthesis

| Acid Catalyst | Substrate Pair | Rate Constant (k, s⁻¹) | Selectivity (% Desired Product) |

|---|---|---|---|

| Montmorillonite KSF | Dihydropyranone + Hydrazine | 0.45 | 89 |

| Acetic Acid | Acetylenic Ketone + Hydrazine | 0.12 | 75 |

| HCl (0.1 M) | Pyranone + Phenylhydrazine | 0.30 | 68 |